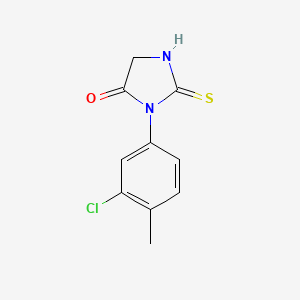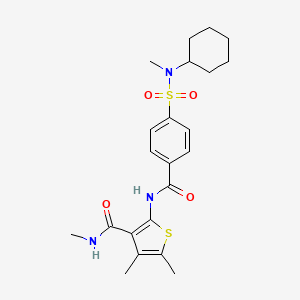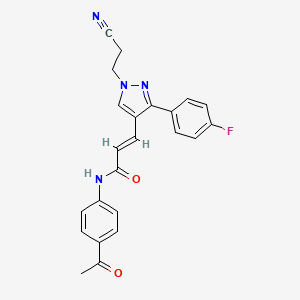![molecular formula C18H17NO3S B2581552 1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448026-76-3](/img/structure/B2581552.png)
1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a spiro[chroman-2,3’-pyrrolidin]-4-one moiety and a 4-methylthiophene-2-carbonyl group . The spiro[chroman-2,3’-pyrrolidin]-4-one moiety is a type of spiro compound, which is a bicyclic molecule that shares a single atom. The 4-methylthiophene-2-carbonyl group is a derivative of thiophene, a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spiro[chroman-2,3’-pyrrolidin]-4-one core with a 4-methylthiophene-2-carbonyl group attached. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its structural components. For example, the presence of a carbonyl group could potentially make this compound polar .Aplicaciones Científicas De Investigación
Enantioselective Organocatalytic Synthesis
Spiro[pyrrolidin-3,3'-oxindole] derivatives, which are structurally related to the compound , have been synthesized using an enantioselective organocatalytic approach. This method yields spirooxindole derivatives with high enantiopurity and structural diversity, suggesting potential applications in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Antimycobacterial Evaluation
Novel spiro-pyrido-pyrrolizines and pyrrolidines have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. This indicates potential applications in developing treatments for tuberculosis (Ranjith Kumar et al., 2009).
Crystal Structure Analysis
The crystal structure of a related spiro compound featuring spiro links between piperidine and pyrrolidine rings has been analyzed, contributing to the understanding of the structural aspects of these compounds (Farag et al., 2013).
Synthesis of Spirooxindole Pyrrolidine Derivatives
Research has focused on the synthesis of spiro[pyrrolidin-2,3'-oxindoles] for potential antibacterial, antifungal, antimalarial, and antitubercular applications. This highlights the versatility of spiro compounds in addressing various infectious diseases (Haddad et al., 2015).
Optical Transparency of Polyimides
A novel spiro compound has been used to create new polyimides with notable organosolubility and optical transparency, suggesting potential applications in materials science and engineering (Zhang et al., 2010).
Single Oxygen Generation
Spiro compounds have been examined as photosensitizers for singlet oxygen generation, indicating potential applications in photochemical processes (Ohshita et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1'-(4-methylthiophene-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-8-16(23-10-12)17(21)19-7-6-18(11-19)9-14(20)13-4-2-3-5-15(13)22-18/h2-5,8,10H,6-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACFXMOURSGIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate](/img/structure/B2581476.png)
![Tert-butyl N-[2-[4-[(prop-2-enoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2581477.png)


![N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B2581481.png)




![5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile](/img/structure/B2581490.png)
![(3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581492.png)